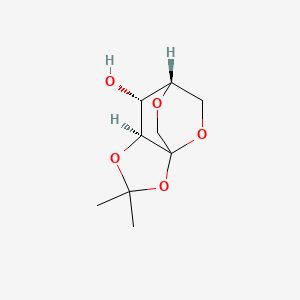
1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose is a chemical compound that belongs to the class of carbohydrates. It is a derivative of fructose, specifically a fructopyranose, which means it has a six-membered ring structure. This compound is often used as a building block in organic synthesis and has applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose typically involves the protection of the hydroxyl groups in fructose. One common method is the use of acetone and an acid catalyst to form the isopropylidene derivative. The reaction conditions often include:
Reagents: Acetone, acid catalyst (e.g., sulfuric acid)
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The isopropylidene group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, affecting their activity and leading to changes in metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-ribofuranose
- 1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-glucopyranose
Uniqueness
1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose is unique due to its specific structure and the presence of the isopropylidene group, which provides stability and reactivity that can be leveraged in various synthetic applications. Its six-membered ring structure also distinguishes it from other similar compounds, which may have different ring sizes or substituents .
Propiedades
Fórmula molecular |
C9H14O5 |
|---|---|
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
(5S,6R,7S)-3,3-dimethyl-2,4,8,10-tetraoxatricyclo[5.2.2.01,5]undecan-6-ol |
InChI |
InChI=1S/C9H14O5/c1-8(2)13-7-6(10)5-3-12-9(7,14-8)4-11-5/h5-7,10H,3-4H2,1-2H3/t5-,6+,7-,9?/m0/s1 |
Clave InChI |
GMJISJZEUCYDHR-WPRFRAJKSA-N |
SMILES isomérico |
CC1(O[C@H]2[C@@H]([C@@H]3COC2(O1)CO3)O)C |
SMILES canónico |
CC1(OC2C(C3COC2(O1)CO3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


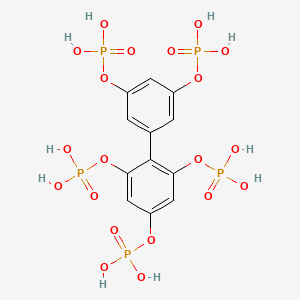
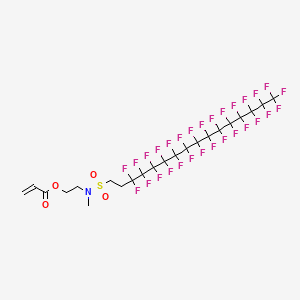
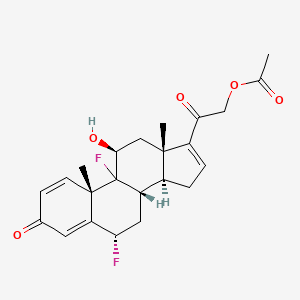
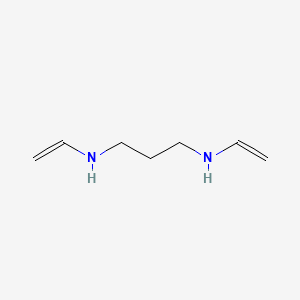
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13406490.png)
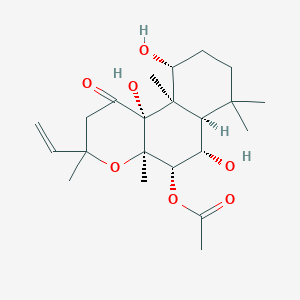
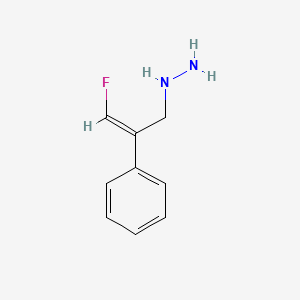
![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)
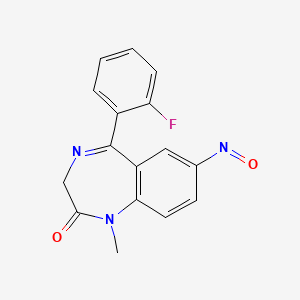
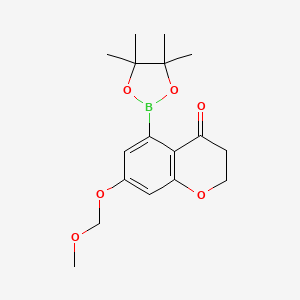
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)

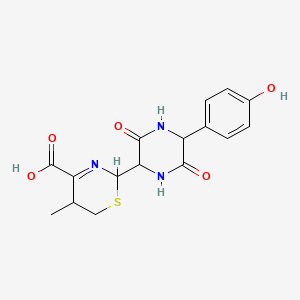
![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
